molecular formula C12H24N2O2 B2587590 Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate CAS No. 870461-39-5

Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate

Cat. No. B2587590
M. Wt: 228.336
InChI Key: WFNGGMDLHFWFRK-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 870461-39-5. It has a molecular weight of 228.33 and its IUPAC name is tert-butyl (((1R,3S)-3-aminocyclohexyl)methyl)carbamate .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Preparation and Diels-Alder Reaction : This compound serves as an intermediate in the synthesis of complex organic structures through Diels-Alder reactions, highlighting its role in facilitating the preparation of cyclic compounds with potential applications in drug development and materials science (Padwa, Brodney, & Lynch, 2003).

Synthesis of Biologically Active Compounds : The tert-butyl carbamate group is a crucial intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. For instance, it has been used in the synthesis of omisertinib (AZD9291), a drug with significant implications in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Enantioselective Synthesis : The compound plays a pivotal role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are essential for the development of antiviral and anticancer nucleoside analogues (Ober, Marsch, Harms, & Carell, 2004).

Chemical Synthesis and Material Science

Spirocyclopropanated Analogues : Tert-butyl carbamate derivatives have been used to synthesize spirocyclopropanated analogues of insecticides, showcasing its utility in developing novel agrochemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Asymmetric Mannich Reaction : It has been applied in asymmetric Mannich reactions for the synthesis of chiral amino carbonyl compounds, highlighting its importance in creating compounds with specific stereochemical configurations, which is crucial for the pharmaceutical industry (Yang, Pan, & List, 2009).

Curtius Rearrangement for Boc-Protected Amines : The Curtius rearrangement process involving tert-butyl carbamate demonstrates its application in synthesizing Boc-protected amines, which are vital for peptide synthesis and drug development (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-aminocyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNGGMDLHFWFRK-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate

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